An In-depth Technical Guide to 4-(Benzyloxy)-1-chloro-2-nitrobenzene: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-(Benzyloxy)-1-chloro-2-nitrobenzene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-1-chloro-2-nitrobenzene, a key intermediate in synthetic organic and medicinal chemistry. The document delves into its chemical and physical properties, offers a detailed, field-proven synthesis protocol with mechanistic insights, and outlines standard analytical techniques for its characterization. Furthermore, this guide explores its applications, particularly in the context of drug discovery and development, and addresses critical safety and handling considerations. This paper is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile chemical building block.
Introduction and Core Properties
4-(Benzyloxy)-1-chloro-2-nitrobenzene is a polysubstituted aromatic compound with the Chemical Abstracts Service (CAS) number 79035-13-5 .[1] Its molecular structure, featuring a benzyloxy ether, a chloro group, and a nitro group on a benzene ring, makes it a highly versatile intermediate for the synthesis of more complex molecules.[1] The interplay of these functional groups, with their distinct electronic and steric properties, governs the reactivity and utility of the molecule, particularly in the construction of pharmaceutical and agrochemical agents.[1]
The benzyloxy group acts as a protecting group for a phenol, which can be selectively removed under specific conditions. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a key functional handle for further elaboration.[1][2] The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.[1]
Chemical and Physical Data
A summary of the key chemical and physical properties of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is presented in Table 1.
| Property | Value | Source |
| CAS Number | 79035-13-5 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO₃ | [1] |
| Molecular Weight | 263.68 g/mol | [1] |
| Appearance | Light yellow crystalline solid (typical) | [3] |
| InChI Key | KVBJIVDDLMDAPB-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is depicted in the following diagram.
Caption: Chemical structure of 4-(Benzyloxy)-1-chloro-2-nitrobenzene.
Synthesis Protocol and Mechanistic Insights
The synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene is typically achieved through a two-step process commencing from 4-nitrophenol. This method involves the protection of the hydroxyl group via a Williamson ether synthesis, followed by a regioselective chlorination of the activated aromatic ring.[1]
Step 1: Synthesis of 1-(Benzyloxy)-4-nitrobenzene
The initial step involves the reaction of 4-nitrophenol with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. This is a classic Williamson ether synthesis. The phenoxide ion, generated in situ by the deprotonation of 4-nitrophenol by the base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.
Protocol:
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To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol to yield 1-(benzyloxy)-4-nitrobenzene as a solid.
Step 2: Regioselective Chlorination of 1-(Benzyloxy)-4-nitrobenzene
The second step is the electrophilic aromatic substitution (chlorination) of the intermediate, 1-(benzyloxy)-4-nitrobenzene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The benzyloxy group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director.[1] The powerful activating effect of the benzyloxy group directs the incoming electrophile (chloronium ion) to the positions ortho to it (C2 and C6). Due to steric hindrance from the bulky benzyloxy group, substitution at the C2 position is favored.
Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane or chloroform.[1]
Protocol:
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Dissolve 1-(benzyloxy)-4-nitrobenzene (1.0 eq) in dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add sulfuryl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C and monitor its progress by TLC.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 4-(Benzyloxy)-1-chloro-2-nitrobenzene.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene.
Analytical Characterization
The structural elucidation and purity assessment of 4-(Benzyloxy)-1-chloro-2-nitrobenzene are routinely performed using standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the target molecule.[1]
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¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of both the substituted benzene ring and the benzyl group, as well as a singlet for the benzylic methylene protons. The coupling patterns and chemical shifts of the aromatic protons provide definitive information about the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the electron-withdrawing nitro and chloro groups will be downfield, while the carbon attached to the benzyloxy group will be upfield relative to unsubstituted benzene.
| ¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ, ppm) | ¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (δ, ppm) |
| 7.95 (d, 1H) | 155.0 (C-O) |
| 7.55 (dd, 1H) | 140.5 (C-NO₂) |
| 7.40-7.30 (m, 5H) | 135.5 (Ar-C) |
| 7.10 (d, 1H) | 129.0-127.0 (Ar-C) |
| 5.20 (s, 2H) | 125.0 (C-Cl) |
| 115.0 (Ar-C) | |
| 71.0 (O-CH₂) |
Note: These are predicted values and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Nitro (N-O stretch) | 1530-1500 (asymmetric), 1360-1330 (symmetric) |
| C-O-C (ether stretch) | 1250-1200 |
| C-Cl (stretch) | 800-600 |
| Aromatic C-H (stretch) | 3100-3000 |
| Aromatic C=C (stretch) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 263.68 g/mol . The isotopic pattern of the molecular ion peak will reveal the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Analytical Workflow
